1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)- is a complex organic compound that features a pyrrole ring, an indole moiety, and a bromine substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Indole Attachment: The indole moiety can be introduced through a coupling reaction, such as the Fischer indole synthesis.
Benzylation: The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in materials science and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)- would depend on its specific biological target. Generally, compounds with indole and pyrrole structures can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
1H-Pyrrole-2,5-dione, 3-chloro-4-(1H-indol-1-yl)-1-(phenylmethyl)-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 1H-Pyrrole-2,5-dione, 3-bromo-4-(1H-indol-1-yl)-1-(phenylmethyl)- lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
CAS No. |
570431-83-3 |
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Molecular Formula |
C19H13BrN2O2 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-benzyl-3-bromo-4-indol-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H13BrN2O2/c20-16-17(21-11-10-14-8-4-5-9-15(14)21)19(24)22(18(16)23)12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
VLDXLCYUQAKHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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